molecular formula C25H32N2O3 B13959024 Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate CAS No. 60645-02-5

Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate

Cat. No.: B13959024
CAS No.: 60645-02-5
M. Wt: 408.5 g/mol
InChI Key: SIKUJMOJXPGHSR-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its piperidine ring, which is substituted with various functional groups, including a phenylethyl group, a propylphenylamino group, and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenylethyl and propylphenylamino groups are introduced through substitution reactions, often using reagents such as alkyl halides and amines.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors provide controlled environments for the reactions, ensuring consistent product quality.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid ethyl ester
  • 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid propyl ester

Uniqueness

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60645-02-5

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 1-(1-phenylpropan-2-yl)-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)15-17-26(18-16-25)20(2)19-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3

InChI Key

SIKUJMOJXPGHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C(C)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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